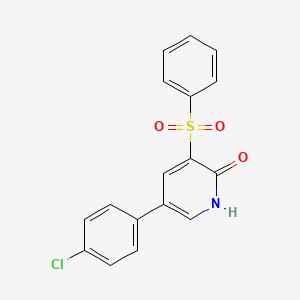

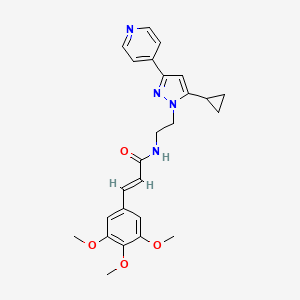

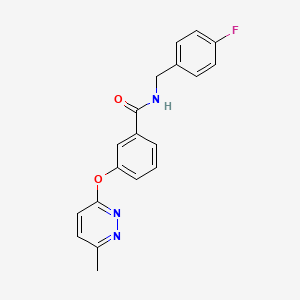

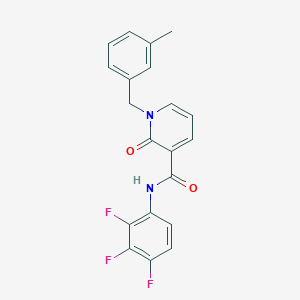

N-(4-methylpyridin-2-yl)-2-phenoxyethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylpyridin-2-yl)-2-phenoxyethanesulfonamide, also known as MPES, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential application in various fields. MPES is a white crystalline powder that is soluble in organic solvents such as DMSO and ethanol.

Scientific Research Applications

Biocatalysis in Drug Metabolism

Biocatalysis has been applied to drug metabolism studies, specifically for preparing mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators. A study demonstrated the use of Actinoplanes missouriensis to produce several mammalian metabolites of LY451395, a potent and selective AMPA receptor potentiator, facilitating the full structure characterization of metabolites via nuclear magnetic resonance spectroscopy (Zmijewski et al., 2006).

Polymorph Discovery

Research on N-(6-methylpyridin-2-yl)mesitylenesulfonamide revealed a new polymorph of this pharmaceutically active sulfapyridine derivative. The study highlighted solvent-dependent dimorphism and differences in packing and hydrogen bonding between forms, showcasing the nuanced physical chemistry of sulfonamide compounds (Pan & Englert, 2013).

Chemical Synthesis Advances

Advancements in chemical synthesis include the development of methods for cross-coupling 3-bromopyridine and sulfonamides, catalyzed by CuI/dipyridyl dione, highlighting the synthetic utility of pyridinyl sulfonamides in constructing complex molecules (Han, 2010).

Environmental Degradation Studies

Photocatalytic degradation of sulfonamide antibiotics, including exploration of 4-phenoxyphenol-modified g-C3N4 composites, has been investigated. This approach showed enhanced light-harvesting and promotion of photon-generated carrier separation, improving the photocatalytic degradation activity for sulfisoxazole and other sulfonamides under blue-light irradiation, offering new avenues for environmental remediation (Tan et al., 2020).

properties

IUPAC Name |

N-(4-methylpyridin-2-yl)-2-phenoxyethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-12-7-8-15-14(11-12)16-20(17,18)10-9-19-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWSCUGSCDPZIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NS(=O)(=O)CCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2443590.png)

![5-((3-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2443611.png)